molecular formula C8H14Cl2N6 B2605585 N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride CAS No. 1235441-22-1

N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride

Cat. No.: B2605585
CAS No.: 1235441-22-1
M. Wt: 265.14
InChI Key: FFIRVCAHXKJFGC-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride is a synthetic compound belonging to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This multicomponent reaction is carried out under controlled conditions to ensure the regioselective formation of the desired triazolopyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens. Additionally, it can bind to receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride is unique due to its specific aminoethyl substitution, which enhances its solubility and bioavailability. This structural feature distinguishes it from other triazolopyrimidine derivatives and contributes to its distinct pharmacological profile .

Properties

IUPAC Name

N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6.2ClH/c1-6-4-7(10-3-2-9)14-8(13-6)11-5-12-14;;/h4-5,10H,2-3,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIRVCAHXKJFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-22-1
Record name N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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